

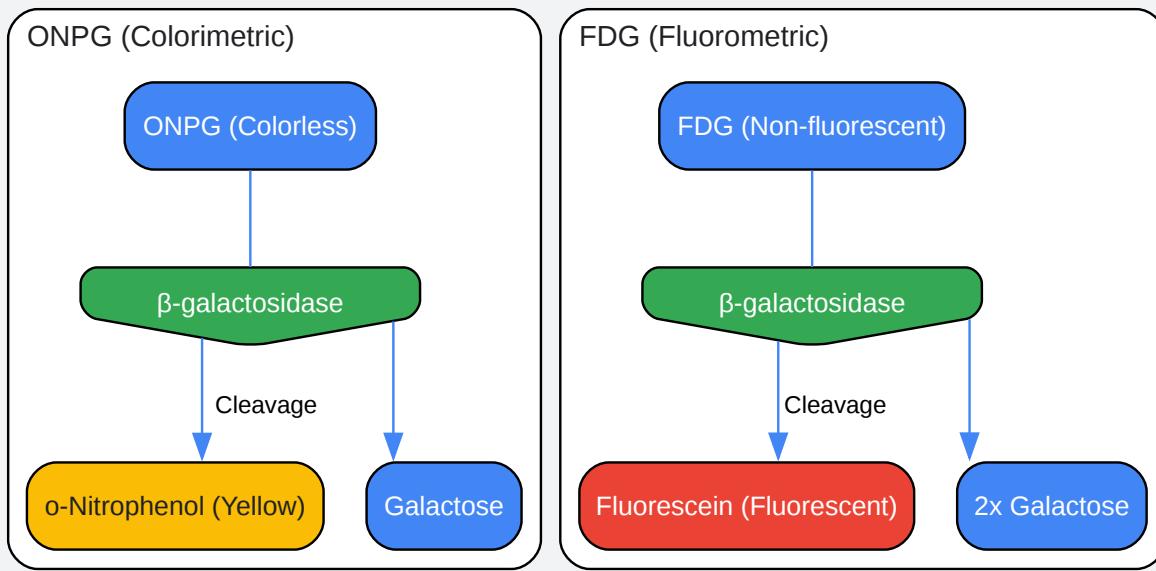
A Comparative Guide to FDG and ONPG Assays for β -Galactosidase Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Fluorescein di- β -D-galactopyranoside
Cat. No.:	B596640

[Get Quote](#)


For researchers quantifying reporter gene expression or studying enzymatic activity, the choice of assay is critical. β -galactosidase (β -gal), encoded by the lacZ gene, is a robust and widely used reporter enzyme. Its activity is typically measured using either a colorimetric assay with o-nitrophenyl- β -D-galactopyranoside (ONPG) or a more sensitive fluorometric assay with **fluorescein di- β -D-galactopyranoside** (FDG). This guide provides an objective comparison of these two methods, supported by experimental protocols and data, to help researchers select the most appropriate assay for their needs.

Principle of the Assays

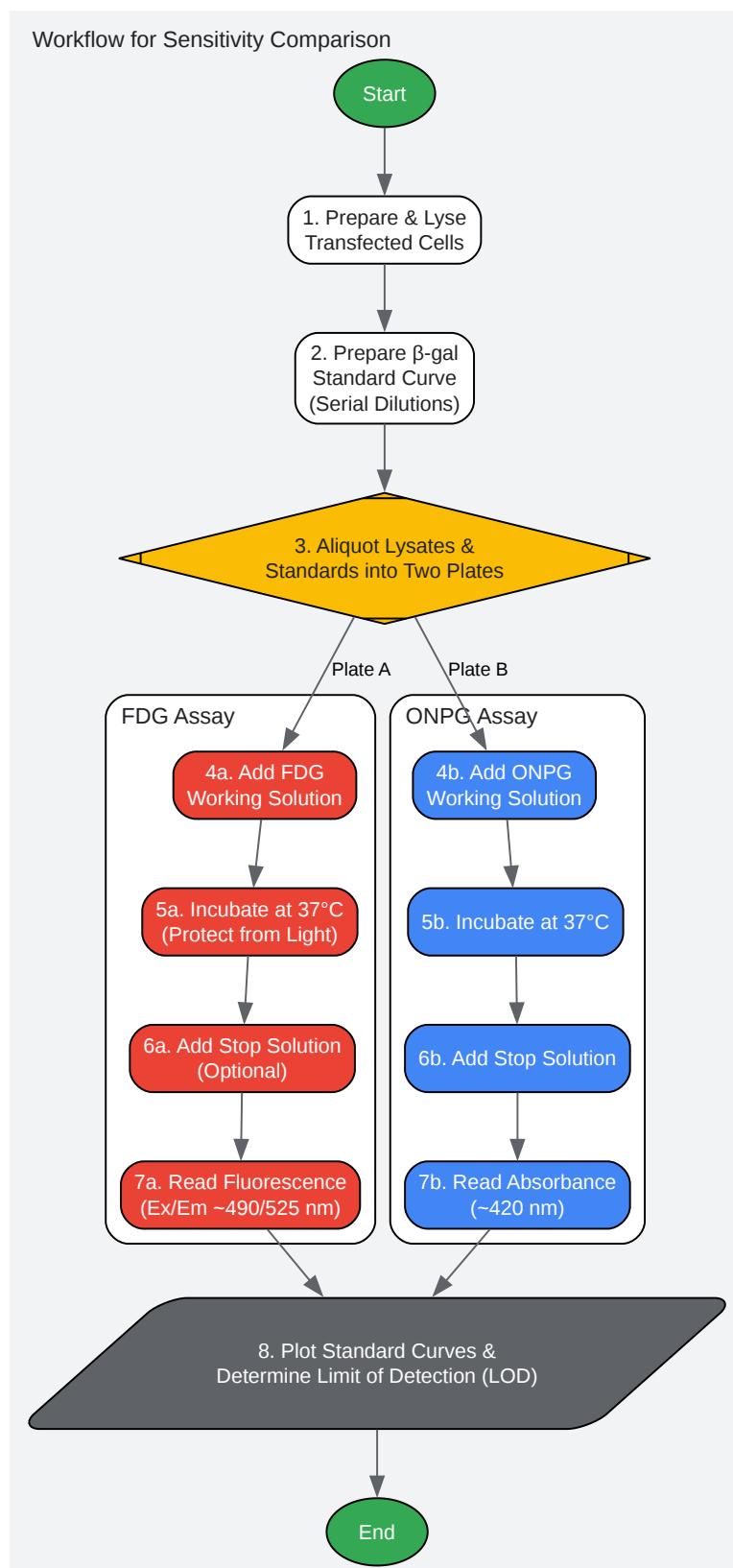
Both assays rely on the enzymatic activity of β -galactosidase to cleave a specific substrate, resulting in a detectable signal.

- ONPG Assay (Colorimetric): In this assay, β -galactosidase hydrolyzes the colorless substrate ONPG into galactose and o-nitrophenol.^[1] Under alkaline conditions, o-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at or near 420 nm.^{[2][3]} The amount of yellow product is directly proportional to the enzyme activity.
- FDG Assay (Fluorometric): This method uses the non-fluorescent substrate FDG. β -galactosidase cleaves the two galactose molecules from FDG, releasing the highly fluorescent compound fluorescein.^{[4][5]} The resulting fluorescence, measured at an excitation/emission of approximately 490/525 nm, is proportional to the β -galactosidase concentration.^{[6][7]}

Assay Reaction Principles

[Click to download full resolution via product page](#)

Caption: Enzymatic cleavage of ONPG and FDG substrates.


Sensitivity and Performance Comparison

The primary distinction between the FDG and ONPG assays is their sensitivity. Fluorometric assays are inherently more sensitive than colorimetric ones. Reports indicate that FDG-based assays can be 100 to 1,000 times more sensitive than those using chromogenic substrates.[\[5\]](#) [\[8\]](#)

Feature	FDG Assay	ONPG Assay
Principle	Fluorometric	Colorimetric / Spectrophotometric
Substrate	Fluorescein di- β -D-galactopyranoside	o-nitrophenyl- β -D-galactopyranoside
Product	Fluorescein	o-nitrophenol
Detection Method	Fluorescence Plate Reader	Spectrophotometer / Plate Reader
Wavelengths	Excitation: ~490 nm / Emission: ~525 nm [4][6]	Absorbance: 405-420 nm [1][2]
Sensitivity	Very High (femtogram to picogram level) [4][6][7][9]	Moderate to Low [10]
Primary Use Case	Low-level gene expression, high-throughput screening, analysis of precious or small samples.	Routine reporter assays, high-level gene expression, applications where maximal sensitivity is not required. [11] [12]

Experimental Protocols

Below are generalized protocols for performing both assays with lysates from cultured cells. These should be optimized for specific cell types and experimental conditions.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing assay sensitivity.

Sample Preparation (Cell Lysate)

This step is common for both assays.

- Harvest Cells: For adherent cells, wash with PBS and aspirate. For suspension cells, pellet and wash with PBS.[2][4]
- Lyse Cells: Resuspend the cell pellet in an appropriate Lysis Buffer (e.g., containing 0.1% Triton X-100 or using a commercial lysis reagent).[2][6]
- Incubate: Incubate at room temperature for 10-15 minutes to ensure complete lysis.[4][6]
- Clarify: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet cell debris.[2][13]
- Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new tube on ice. This lysate contains the β -galactosidase enzyme.

FDG Fluorometric Assay Protocol

- Prepare Reagents:
 - Assay Buffer: Prepare an assay buffer, often containing β -mercaptoethanol or DTT.[4][6]
 - FDG Working Solution: Dilute the concentrated FDG stock solution (e.g., 10 mM) into the assay buffer to its final working concentration. Prepare this solution fresh and protect it from light.[4]
- Set up Reaction:
 - Pipette 10-50 μ L of cell lysate into the wells of a black, flat-bottom 96-well plate.[4][6]
 - Include wells for a blank (lysis buffer only) and a standard curve using purified β -galactosidase.
- Initiate Reaction: Add 50-90 μ L of the FDG Working Solution to each well.[4][6]

- Incubate: Incubate the plate at 37°C for 30 minutes to 4 hours, depending on the enzyme concentration. Protect the plate from light during incubation.[4]
- Stop Reaction (Optional): The reaction can be stopped by adding a Stop Solution (often a high pH buffer).[6]
- Measure Fluorescence: Read the plate in a fluorescence microplate reader with excitation set to ~490 nm and emission to ~525 nm.[4][6]

ONPG Colorimetric Assay Protocol

- Prepare Reagents:
 - Cleavage Buffer: Prepare a buffer for the enzymatic reaction, typically containing magnesium and β-mercaptoethanol.[2]
 - ONPG Solution: Prepare a solution of ONPG (e.g., 4 mg/mL) in a suitable buffer like sodium phosphate.[13]
- Set up Reaction:
 - Pipette 15-100 μL of cell lysate into the wells of a clear, flat-bottom 96-well plate.[13][14]
 - Include wells for a blank and a standard curve.
- Initiate Reaction: Add the ONPG solution and cleavage buffer to each well.[2][15]
- Incubate: Incubate the plate at 37°C. A faint yellow color should develop over time (typically 30 minutes to several hours).[2][16]
- Stop Reaction: Add a Stop Solution (e.g., 1 M Sodium Carbonate) to each well. This halts the enzymatic reaction and enhances the yellow color of the o-nitrophenol product.[1][3]
- Measure Absorbance: Read the plate in a microplate reader at a wavelength between 405 nm and 420 nm.[2][17]

Conclusion

The choice between an FDG and ONPG assay depends directly on the experimental requirements.

- The FDG assay is the superior choice for applications demanding high sensitivity. Its ability to detect femtogram or picogram quantities of β -galactosidase makes it ideal for studying weakly active promoters, working with limited sample material, or in high-throughput screening contexts where signals may be low.[4][9]
- The ONPG assay, while less sensitive, is a reliable and cost-effective method for routine analysis where β -galactosidase expression is relatively high.[10] Its simplicity and reliance on standard spectrophotometers make it accessible for virtually any laboratory.[11]

For researchers aiming to quantify a wide dynamic range of gene expression, from very low to high levels, the FDG assay provides a more comprehensive and sensitive tool.[18] However, for routine validation of highly active constructs, the ONPG assay remains a practical and effective workhorse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bio.libretexts.org [bio.libretexts.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. labunlimited.com [labunlimited.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. anaspec.com [anaspec.com]
- 7. assaygenie.com [assaygenie.com]
- 8. interchim.fr [interchim.fr]
- 9. canvaxbiotech.com [canvaxbiotech.com]

- 10. genetics - What are the advantages and disadvantages of using beta-galactosidase compared to luciferase as a reporter gene? - Biology Stack Exchange [biology.stackexchange.com]
- 11. Single-step method for β -galactosidase assays in *Escherichia coli* using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. chem-agilent.com [chem-agilent.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. cell.byu.edu [cell.byu.edu]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to FDG and ONPG Assays for β -Galactosidase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596640#comparing-sensitivity-of-fdg-and-onpg-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com